

Amine-PEG4-Desthiobiotin: A Technical Guide to Reversible Protein Labeling and Affinity Purification

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Compound of Interest

Compound Name: *Amine-PEG4-Desthiobiotin*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Amine-PEG4-Desthiobiotin**, a versatile reagent for protein labeling and purification. We will explore its core features, quantitative properties, and detailed experimental protocols, offering a comprehensive resource for its application in research and drug development.

Core Features of Amine-PEG4-Desthiobiotin

Amine-PEG4-Desthiobiotin is a chemical probe consisting of three key functional components: a primary amine, a polyethylene glycol (PEG) spacer, and a desthiobiotin tag. This unique combination of moieties makes it an invaluable tool for the reversible labeling and subsequent affinity purification of proteins and other biomolecules.

- **Primary Amine (-NH₂):** This terminal reactive group serves as the primary attachment point for conjugation to target molecules. It readily reacts with carboxyl groups present on proteins (e.g., on aspartate and glutamate residues or the C-terminus) through the use of a crosslinker like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), forming a stable amide bond.^[1]
- **PEG4 Spacer Arm:** The polyethylene glycol (PEG) linker, consisting of four repeating ethylene glycol units, imparts several beneficial properties. Its hydrophilic nature increases

the water solubility of the labeled molecule, which can be particularly advantageous when working with hydrophobic proteins.[2] The flexibility and length of the PEG spacer also minimize steric hindrance, allowing for efficient binding of the desthiobiotin tag to streptavidin.

- **Desthiobiotin Tag:** Desthiobiotin is a stable, sulfur-free analog of biotin (Vitamin H). While it binds to streptavidin with high specificity, its binding affinity is significantly lower than that of the biotin-streptavidin interaction.[3][4] This key difference allows for the gentle and efficient elution of the desthiobiotin-labeled molecule from a streptavidin affinity matrix using a solution of free biotin under non-denaturing conditions.[1][2][3] This "soft release" is a major advantage over traditional biotin-streptavidin systems that often require harsh, denaturing conditions for elution, which can compromise the structure and function of the purified protein.[1]

Quantitative Data

The following tables summarize the key quantitative properties of **Amine-PEG4-Desthiobiotin** and its interaction with streptavidin.

Property	Value	Reference(s)
Molecular Weight	432.55 g/mol	[5]
Chemical Formula	C ₂₀ H ₄₀ N ₄ O ₆	[5]
CAS Number	2306109-91-9	[5]
Solubility	Soluble in DMSO, DMF, and water	[2]
Appearance	White powder or semi-solid	[2]
Storage	Store at -20°C, desiccated	[1][2]

Ligand	Binding Partner	Dissociation Constant (Kd)	Reference(s)
Desthiobiotin	Streptavidin	$\sim 10^{-11}$ M	[1] [3] [4]
Biotin	Streptavidin	$\sim 10^{-15}$ M	[3] [4]

Experimental Protocols

This section provides a detailed methodology for the labeling of a target protein with **Amine-PEG4-Desthiobiotin** using EDC chemistry, followed by affinity purification on a streptavidin resin.

Protein Labeling with Amine-PEG4-Desthiobiotin

This protocol outlines the covalent attachment of **Amine-PEG4-Desthiobiotin** to carboxyl groups on a target protein.

Materials:

- Target protein in an amine-free and carboxyl-free buffer (e.g., 0.1 M MES, pH 4.7-5.5)
- **Amine-PEG4-Desthiobiotin**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Anhydrous Dimethylsulfoxide (DMSO)
- Desalting columns or dialysis equipment

Procedure:

- Prepare Stock Solutions:
 - Prepare a 50 mM stock solution of **Amine-PEG4-Desthiobiotin** in DMSO. For example, dissolve 1 mg of **Amine-PEG4-Desthiobiotin** in 46 μ L of DMSO.[\[1\]](#)

- Immediately before use, prepare a 10 mM stock solution of EDC in an amine-free buffer (e.g., MES buffer).[1]
- Labeling Reaction:
 - To your protein solution, add the **Amine-PEG4-Desthiobiotin** stock solution to achieve a final molar excess (e.g., 100-fold molar excess over the protein).[1] Mix gently.
 - Immediately add the freshly prepared EDC stock solution to the protein/**Amine-PEG4-Desthiobiotin** mixture to a final desired molar excess (e.g., 10-fold molar excess over the protein).[1]
 - Incubate the reaction mixture for 2 hours at room temperature with gentle stirring or mixing.[1]
- Removal of Excess Reagents:
 - Remove unreacted **Amine-PEG4-Desthiobiotin** and EDC by desalting the protein solution using a suitable desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Affinity Purification of Desthiobiotinylated Protein

This protocol describes the capture of the labeled protein using a streptavidin affinity resin and its subsequent elution.

Materials:

- Streptavidin-agarose resin or magnetic beads
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Elution Buffer (e.g., 4 mM Biotin in 20 mM Tris, 50 mM NaCl)[1]

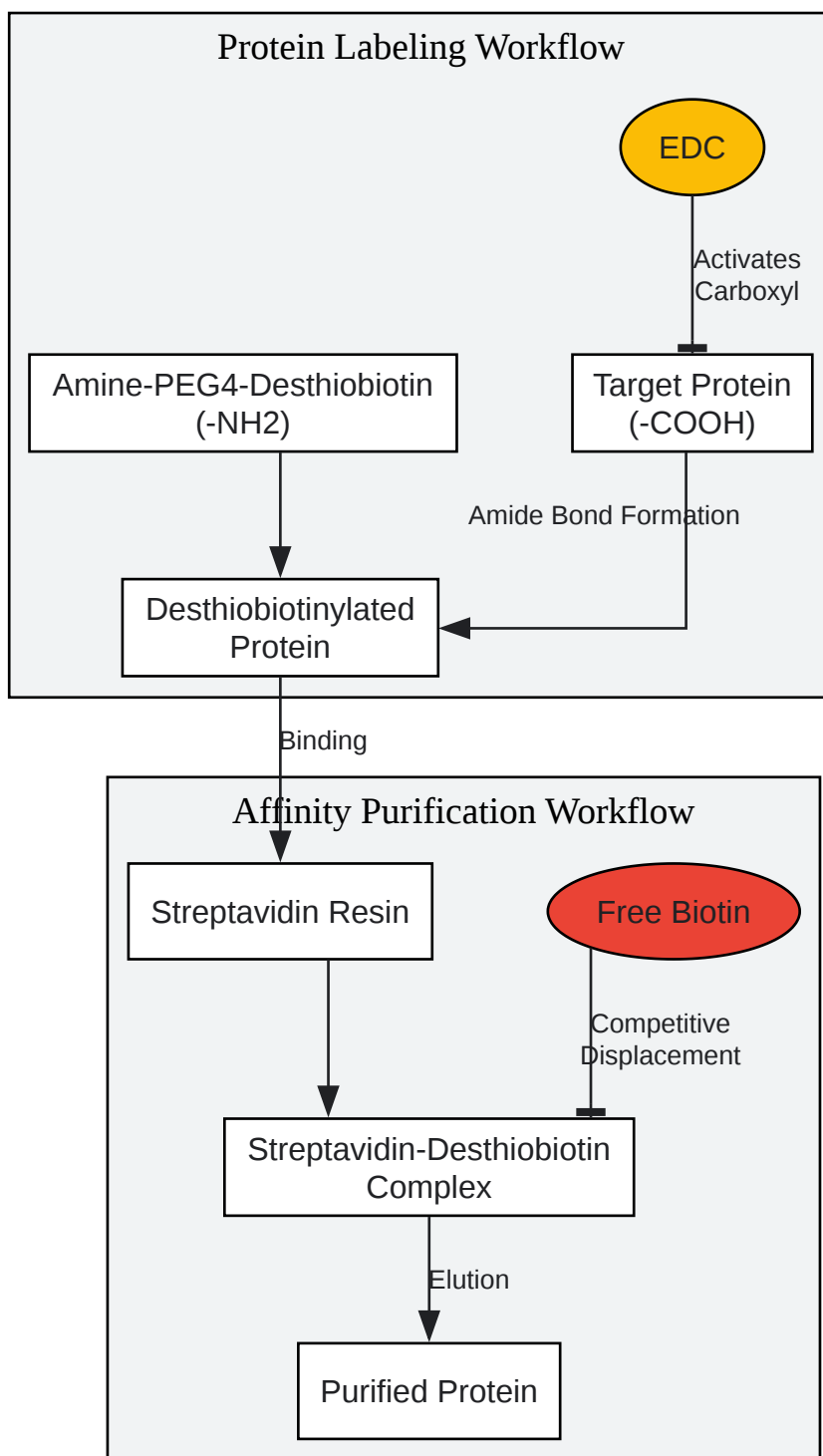
Procedure:

- Resin Equilibration:

- Wash and equilibrate the streptavidin resin with the Wash Buffer according to the manufacturer's instructions.
- Binding of Labeled Protein:
 - Add the desalted, desthiobiotinylated protein solution to the equilibrated streptavidin resin.
 - Incubate for 30-60 minutes at room temperature with gentle end-over-end mixing to allow for binding.[\[1\]](#)
- Washing:
 - Centrifuge the resin (or use a magnetic stand for magnetic beads) and discard the supernatant.
 - Wash the resin several times with Wash Buffer to remove any non-specifically bound proteins.
- Elution:
 - Add the Elution Buffer to the resin.
 - Incubate at 37°C for 10 minutes or longer to allow for the competitive displacement of the desthiobiotinylated protein by free biotin.[\[1\]](#)
 - Centrifuge the resin and collect the supernatant containing the purified protein. Repeat the elution step if necessary to maximize recovery.

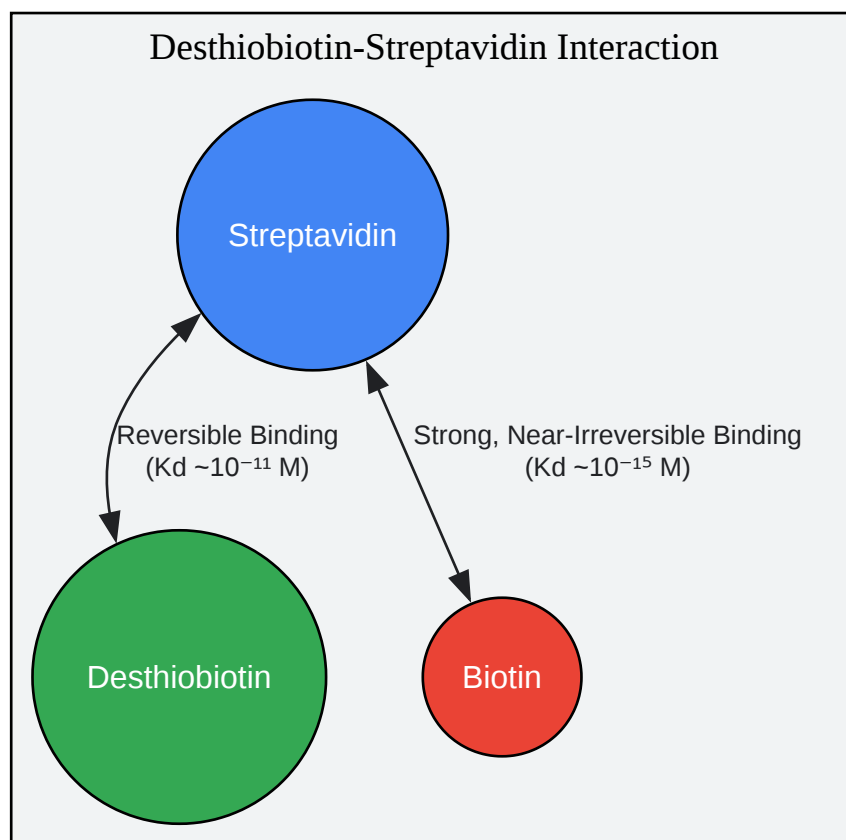
Visualizations

The following diagrams illustrate the key processes involved in using **Amine-PEG4-Desthiobiotin**.



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Caption: Workflow for protein labeling and affinity purification.



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Caption: Comparison of desthiobiotin and biotin binding to streptavidin.

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